molecular formula C7H10O2 B13793180 Methyl 2-methylidenecyclobutane-1-carboxylate CAS No. 71092-56-3

Methyl 2-methylidenecyclobutane-1-carboxylate

Cat. No.: B13793180
CAS No.: 71092-56-3
M. Wt: 126.15 g/mol
InChI Key: UWYWTAJYUHMEKV-UHFFFAOYSA-N
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Description

Methyl 2-methylidenecyclobutane-1-carboxylate is a cyclobutane derivative featuring a methylidene (CH₂=C) group and a methyl ester substituent. This compound is of interest due to its strained cyclobutane ring and conjugated double bond, which enhance its reactivity in organic synthesis, particularly in cycloaddition and radical-mediated reactions.

Properties

CAS No.

71092-56-3

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 2-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(5)7(8)9-2/h6H,1,3-4H2,2H3

InChI Key

UWYWTAJYUHMEKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC1=C

Origin of Product

United States

Preparation Methods

Formal [2+2] Cycloaddition via Michael–Dieckmann-type Reaction

The primary and most documented method for preparing methyl 2-methylidenecyclobutane-1-carboxylate involves a formal [2+2] cycloaddition reaction between methyl 2-acetamidoacrylate and ketene diethyl acetal. This reaction is a Michael–Dieckmann-type cycloaddition that efficiently constructs the cyclobutane core with the desired substitution pattern.

  • Reaction Overview:

    • Starting Materials: Methyl 2-acetamidoacrylate and ketene diethyl acetal.
    • Mechanism: The nucleophilic attack of the ketene diethyl acetal on the activated double bond of methyl 2-acetamidoacrylate, followed by intramolecular cyclization, forms the cyclobutane ring.
    • Outcome: Formation of 2-substituted cyclobutane amino acid derivatives, including the 2-methylidene (exocyclic double bond) substituted cyclobutane carboxylates.
  • Key Features:

    • The reaction is stereoselective and allows for the synthesis of both 2-alkyl and 2-alkylidene cyclobutane α-amino acids.
    • Subsequent functional group interconversions can yield this compound as an intermediate or target compound.
    • The method provides access to conformationally restricted analogues of biologically relevant amino acids, such as α-vinylalanine analogues.
  • Experimental Notes:

    • Solvents are purified by standard methods.
    • Analytical thin-layer chromatography (TLC) is used for monitoring.
    • Column chromatography on silica gel is employed for purification.
    • Hydrogenation of the exocyclic double bond can be performed to obtain saturated derivatives, but for this compound, the double bond is retained.
  • Yields and Conditions:

    • The cycloaddition step proceeds efficiently under mild conditions.
    • Hydrogenation attempts on related intermediates showed variable yields depending on catalysts and solvents, indicating the sensitivity of the exocyclic double bond.

This method and its variations are detailed in the work by Avenoza et al. (2004), who reported the synthesis of 1-amino-2-methylenecyclobutane-1-carboxylic acid and related compounds, highlighting the synthetic utility of this approach for generating this compound derivatives.

Summary Table of Preparation Methods

Method Number Reaction Type Starting Materials Key Conditions Product Features Reference
1 Formal [2+2] Michael–Dieckmann cycloaddition Methyl 2-acetamidoacrylate, ketene diethyl acetal Mild conditions, purified solvents, chromatographic purification Efficient synthesis of 2-methylidene cyclobutane carboxylate derivatives; stereoselective
2 Esterification of cyclobutane acids 2-Methylidene cyclobutane-1-carboxylic acid Acid catalysis or methylating agents Methyl ester formation from acid precursor Inferred
3 Ring-opening/ring-closing (less documented) Butyrolactone derivatives (general) Acid/base catalysis, temperature control Potential route via lactone intermediates Not specific

Research Findings and Analysis

  • The cycloaddition method is preferred for its efficiency and selectivity in constructing the strained cyclobutane ring with the exocyclic methylene group.
  • The presence of functional groups such as amino or acetamido substituents in the starting materials allows for further functionalization and stereochemical control.
  • Hydrogenation studies confirm the sensitivity of the exocyclic double bond, which is crucial for maintaining the methylidene functionality in the final product.
  • The synthetic approach provides access to conformationally constrained analogues useful in medicinal chemistry and peptide design.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 2-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methylidenecyclobutane-1-carboxylate involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s ester group is targeted by oxidizing agents, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents/Functional Groups Key Properties Reference
Methyl 2-methylidenecyclobutane-1-carboxylate Methylidene (CH₂=C), methyl ester High ring strain; reactive double bond for cycloadditions N/A (Target)
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate Bulky cyclohexyl substituent Steric hindrance reduces reactivity; potential chiral applications
Methyl 1-(2-cyclopentylethyl)cyclobutane-1-carboxylate Cyclopentylethyl chain Increased lipophilicity; altered solubility
Methyl 1-(methylamino)cyclobutanecarboxylate Methylamino group (NHCH₃) Basic character; potential for hydrogen bonding
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate Hydroxyl, dimethyl groups Hydrogen bonding capability; reduced ring strain due to substituents
cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid Carboxylic acid, methyl ester Amphiphilic properties; acidity from -COOH group

Key Insights :

  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) hinder reactivity, whereas smaller groups (e.g., methylidene) enhance it.
  • Electronic Effects : Electron-withdrawing groups (e.g., ester in , carboxylic acid in ) influence polarity and reaction pathways.
  • Hydrogen Bonding: Hydroxyl () and amino () groups enable intermolecular interactions, affecting solubility and crystallinity.

Trends :

  • Photoredox Catalysis : Efficient for forming cyclobutane rings via radical intermediates ().
  • Solvent Choice : Polar aprotic solvents like DMSO favor radical stability and reaction efficiency.

Spectral and Physical Data Comparison

NMR Highlights :

  • Methylidene Protons: Expected δ 4.5–5.5 ppm (CH₂=C), distinct from hydroxyl (δ 1–5 ppm, ) or amino (δ 2.3–3.5 ppm, ) signals.
  • Ester Carbonyl : ~δ 170 ppm in ¹³C NMR, consistent across analogs ().

HRMS :

  • Methyl 1-(((2S,5R)-...)cyclobutane-1-carboxylate: [M+H]⁺ observed at 341.2804 (calcd. 341.2799) .
  • Methyl 1-(methylamino)cyclobutanecarboxylate: Molecular ion confirmed via ¹H-NMR (δ 3.82, s, CH₃O) .

Biological Activity

Methyl 2-methylidenecyclobutane-1-carboxylate is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a methylidene group and a carboxylate ester functional group. Its molecular formula is C7H10O2C_7H_{10}O_2. The presence of the strained cyclobutane ring contributes to its reactivity, making it a versatile intermediate in organic synthesis and potentially in biological interactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, compounds derived from cyclobutane structures have shown promising activity against the Hepatitis B virus (HBV). In vitro studies demonstrated that certain derivatives could inhibit HBV replication effectively at concentrations as low as 10 µM, suggesting that structural modifications can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biomolecular targets. The strained nature of the cyclobutane ring allows for unique reactivity patterns, facilitating interactions that may disrupt viral replication processes or other cellular functions.

Study 1: Inhibition of Viral Replication

A study focused on the antiviral activity of various cyclobutane derivatives found that this compound demonstrated significant inhibition of viral replication in cell cultures. The study utilized human hepatoma cell lines transfected with NTCP genes to model HBV infection. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition rates .

Study 2: Cytotoxicity Assessment

In assessing the safety profile of this compound, cytotoxicity tests were conducted alongside antiviral assays. The compound exhibited low cytotoxicity at effective antiviral concentrations, highlighting its potential as a therapeutic candidate with minimal side effects .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM)Cytotoxicity (CC50 µM)
This compoundAntiviral (HBV)10>100
Methyl 3-methylenecyclobutanecarboxylateAntiviral (HBV)8>80
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateAntiviral (HBV)6>90

Table 2: Mechanistic Insights

Mechanism of ActionDescription
Viral Entry InhibitionCompounds interact with viral entry mechanisms
Disruption of Viral ReplicationInterference with viral polymerase activity
CytotoxicityLow levels observed in tested cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-methylidenecyclobutane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. For example, cyclobutane derivatives often undergo Michael addition or [2+2] cycloaddition to form the strained ring, followed by functionalization. Key reagents include NaBH₄ for selective reductions and H₂O₂ for controlled oxidations. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitoring via TLC or HPLC ensures reaction progress .
  • Optimization : Temperature control (0–25°C) minimizes side reactions, while anhydrous solvents (e.g., THF) enhance yield. Catalytic Lewis acids like BF₃·Et₂O may accelerate cyclization.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methylidene protons at δ 5.2–5.8 ppm, ester carbonyl at ~δ 170 ppm).
  • IR : Stretching frequencies (e.g., C=O at ~1730 cm⁻¹, C=C at ~1650 cm⁻¹) validate functional groups .
  • X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing bond lengths/angles and ring puckering .
    • Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities.

Advanced Research Questions

Q. What computational methods are suitable for analyzing the reaction mechanisms involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Focus on ring strain (cyclobutane) and orbital interactions (methylidene π-system). Software like Gaussian or ORCA computes activation energies and reaction pathways.
  • Validation : Compare calculated IR spectra or NMR chemical shifts with experimental data. Ring-strain effects (e.g., ~110 kJ/mol for cyclobutane) influence reactivity .

Q. How can conformational dynamics of the cyclobutane ring be quantified in solution and solid states?

  • Methodology :

  • Crystallography : Cremer-Pople puckering parameters (e.g., θ, φ) quantify non-planarity using atomic coordinates from XRD .
  • NMR : Dynamic NMR (variable-temperature ¹H) detects ring-flipping barriers. NOESY correlations reveal spatial proximity of substituents.
    • Case Study : For similar compounds, puckering amplitudes of 0.3–0.5 Å indicate moderate strain, affecting reactivity in Diels-Alder reactions .

Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls?

  • Methodology :

  • Enzyme assays : Test inhibition of target enzymes (e.g., proteases) via fluorescence-based kinetics.
  • Molecular docking : AutoDock Vina predicts binding modes, prioritizing hydrophobic interactions with the cyclobutane core.
    • Pitfalls : False positives may arise from aggregation artifacts. Validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How should contradictory spectroscopic or crystallographic data be resolved for this compound?

  • Methodology :

  • Cross-validation : Compare XRD bond lengths (±0.01 Å) with DFT-optimized structures.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 139.15) to rule out impurities .
    • Case Study : Discrepancies in methylidene proton coupling constants (J = 8–12 Hz vs. DFT-predicted 10 Hz) may indicate solvent effects or crystal packing .

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